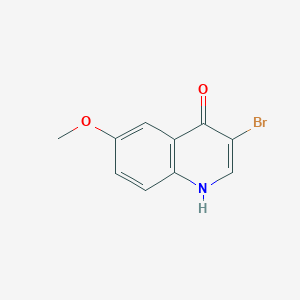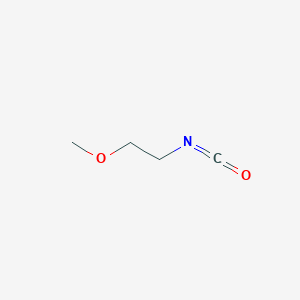
3-Bromo-4-hydroxy-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-hydroxy-6-methoxyquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are key building blocks in the synthesis of various pharmaceuticals. The presence of bromine and methoxy groups on the quinoline core can significantly influence the chemical reactivity and biological properties of these molecules.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 3-bromo-4-hydroxy-6-methoxyquinoline, typically involves multi-step synthetic routes. A practical and scalable route for synthesizing halogenated quinolines has been reported, which is valuable for antimicrobial drug discovery . Additionally, brominated quinoline derivatives have been synthesized from bromophenols, indicating the versatility of bromine in quinoline modifications . The synthesis of complex quinoline derivatives often involves the formation of key intermediates, such as bromonium ylides, which can be generated through intramolecular reactions catalyzed by rhodium .
Molecular Structure Analysis
The molecular structure of brominated quinolines has been studied using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations are often employed to predict and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of these compounds .
Chemical Reactions Analysis
Brominated quinolines can undergo various chemical reactions, including coupling reactions, which are essential for the synthesis of more complex quinoline derivatives . The presence of a bromine atom on the quinoline core facilitates such transformations, as it can act as a good leaving group or participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines are influenced by the substituents on the quinoline ring. The introduction of bromine and methoxy groups can affect the molecule's electron distribution, reactivity, and overall physicochemical profile. Studies have shown that these compounds can form weak hydrogen bonds and exhibit stacking interactions, which are important for their solid-state structure and potential biological activity . The antibacterial activity of some brominated quinolines has been evaluated, demonstrating their potential as antimicrobial agents .
科学的研究の応用
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Here are some applications of quinoline derivatives:
-
Pharmaceutical Applications
- Quinoline derivatives have been synthesized for biological and pharmaceutical activities . They are used in the synthesis of biologically and pharmaceutically active compounds .
- For example, 6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .
-
Synthetic Organic Chemistry
- Quinoline is an essential scaffold for leads in drug discovery . A wide range of synthesis protocols have been reported for the construction of this scaffold .
- For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
-
Halogenated Heterocycles
- Halogenated heterocycles like 4-Bromo-6-methoxyquinoline are used in various fields of chemistry . They are often used as building blocks in the synthesis of complex molecules .
- For example, 3-Bromo-4-chloro-6-methoxyquinoline and 4-Bromo-7-methoxyquinoline are used in the synthesis of various biologically active compounds .
-
Chemical Research
-
Fluorescent Sensors
-
Inhibitors of Bacterial DNA Gyrase and Topoisomerase
Safety And Hazards
The safety information provided by Sigma-Aldrich indicates that 3-Bromo-4-hydroxy-6-methoxyquinoline may be harmful if swallowed and may cause serious eye damage . The recommended precautionary statements include wearing protective gloves and eye protection, and washing hands thoroughly after handling .
将来の方向性
Quinoline and its derivatives are promising scaffolds for future antimycobacterial agents . They have a wide range of biological properties and are vital for leads in drug discovery . The development of newer antimycobacterial drugs based on scaffolds having the potential to inhibit the growth of M. tuberculosis is of current interest .
特性
IUPAC Name |
3-bromo-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYZMCYOOQBXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560113 |
Source


|
| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-6-methoxyquinoline | |
CAS RN |
724788-41-4 |
Source


|
| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)




amine hydrochloride](/img/structure/B1285185.png)




